molecular formula C11H10BrNO2 B1275202 ethyl 3-bromo-1H-indole-2-carboxylate CAS No. 91348-45-7

ethyl 3-bromo-1H-indole-2-carboxylate

Cat. No. B1275202
CAS RN: 91348-45-7
M. Wt: 268.11 g/mol
InChI Key: DRJWEOYWZOGNQU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives, which are heterocyclic compounds known for their significance in medicinal chemistry and organic synthesis. The indole moiety is a common structural framework in many natural products and pharmaceuticals, and the introduction of a bromo substituent at the 3-position alongside an ester group at the 2-position can make this compound a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of ethyl 3-bromo-1H-indole-2-carboxylate and related compounds has been explored through various methods. For instance, the synthesis of 3-carboxylated indoles can be achieved through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation, which proceeds efficiently without the need for transition metal catalysts . Another approach involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid to prepare ethyl 3-(benzoylamino)-1H-indole-2-carboxylates . Additionally, the carbomethylation of arylacrylamides can lead to 3-ethyl-3-substituted indolin-2-one, which suggests potential for modification to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of ethyl 3-bromo-1H-indole-2-carboxylate can be inferred from related compounds. For example, the crystal structure of a mecarbinate derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was determined using single-crystal X-ray diffraction and DFT calculations . This provides insights into the potential geometry and electronic structure of the bromo-indole ester compounds.

Chemical Reactions Analysis

The reactivity of ethyl 3-bromo-1H-indole-2-carboxylate can be deduced from reactions involving similar structures. For example, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to debenzoylation, and hydrolysis with sodium hydroxide affords the corresponding carboxylic acid . The bromoindole core can also undergo decarboxylation upon heating . Novel syntheses, such as the preparation of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, demonstrate the versatility of bromo-indole carboxylates as intermediates for the development of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-bromo-1H-indole-2-carboxylate can be extrapolated from related compounds. The presence of bromine is likely to increase the molecular weight and influence the compound's density and melting point. The ester functional group contributes to the compound's solubility in organic solvents and its reactivity in hydrolysis reactions. The indole core imparts aromaticity and potential for pi-pi interactions, which can affect the compound's crystallinity and stability .

Scientific Research Applications

Novel Synthesis Techniques

  • Synthesis of Glycine Site Antagonists : Ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, closely related to ethyl 3-bromo-1H-indole-2-carboxylate, has been utilized in synthesizing potential glycine site N-methyl-D-aspartate receptor antagonists (Fabio & Pentassuglia, 1998).

Structural Analysis and Synthesis

  • Analysis of Brominated Ethyl Indole Carboxylates : Studies have analyzed the structure of monobrominated ethyl indole carboxylates, revealing insights into the synthesis of bromoindoles, a class to which ethyl 3-bromo-1H-indole-2-carboxylate belongs (Leggetter & Brown, 1960).

Chemical Transformations

  • Acylation of Ethyl Indole Carboxylates : Ethyl indole-2-carboxylate, a compound similar to ethyl 3-bromo-1H-indole-2-carboxylate, has been reacted with various carboxylic acids to yield acylindole carboxylates, highlighting its versatility in chemical transformations (Murakami et al., 1985).

Pharmaceutical Research

  • Antiviral Activity : Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives, which share a structural similarity with ethyl 3-bromo-1H-indole-2-carboxylate, have been synthesized and evaluated for their antiviral activities, particularly against influenza A3 virus and RSV (Gong Ping, 2006).

Intermediate Synthesis

  • Synthesis of Heteroaromatic Systems : The use of ethyl 2-bromocarbanilate, a compound structurally related to ethyl 3-bromo-1H-indole-2-carboxylate, in palladium-catalyzed reactions has been explored to synthesize indole derivatives, demonstrating its role as an intermediate in the construction of heteroaromatic compounds (Sakamoto et al., 1987).

X-ray Crystallography

  • Structural Determination : Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, another derivative, has been analyzed using X-ray crystallography, offering insights into the structural characteristics of such compounds (Luo et al., 2019).

Antiviral Research

  • Anti-Hepatitis B Virus Activities : Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates have shown significant anti-hepatitis B virus activities, indicating potential pharmaceutical applications for similar bromo-indole derivatives (Chai et al., 2006).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

ethyl 3-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJWEOYWZOGNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405810
Record name Ethyl 3-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-bromo-1H-indole-2-carboxylate

CAS RN

91348-45-7
Record name Ethyl 3-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Bromoindole-2-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of ethyl-2-indole carboxylate (1.89 g) and N-bromosuccinimide (1.77 g) in THF (30 mL) was stirred at room temperature for 1 hour. The mixture was poured into water (150 mL) and filtered. The filtrate was washed with THF, dried under vacuum at 60° C., and recrystallized from ethyl acetate/hexanes.
Quantity
1.89 g
Type
reactant
Reaction Step One
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1.77 g
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reactant
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Quantity
30 mL
Type
solvent
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Quantity
150 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of N-bromosuccinimide (4.94 g, 27.7 mmol) in DMF (20 mL) was added dropwise to a stirred solution of ethyl 1H-indole-2-carboxylate (5.0 g, 26.4 mmol) in DMF (15 mL) at 0˜5° C. After the addition was completed, the reaction was warmed to room temperature and stirring was continued for an additional 1.5 h. The reaction mixture was poured over ice water and the resulting precipitate was collected and dried to give 3-bromo-1H-indolecarboxylic acid ethyl ester (6.68 g, 81%) as a white solid: 1H NMR (DMSO-d6) δ 1.37 (t, J=7.2 Hz, 3H), 4.38 (q, J=7.2 Hz, 2H), 7.18-7.22 (m, 1H), 7.34-7.38 (m, 1H), 7.50 (dd, J=8.3, 0.8 Hz, 1H), 7.55 (dd, J=8.3, 0.8 Hz, 1H), 12.22 (br s, 1H); MS (ESI) m/z 268 (MH+); 266 ([M−H]−).
Quantity
4.94 g
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reactant
Reaction Step One
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5 g
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reactant
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Quantity
20 mL
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solvent
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15 mL
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solvent
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ice water
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of bromine (2.72 ml) in DMF was added dropwise over 10 mins to a solution of ethyl indole-2-carboxylate in DMF. The reaction was stirred for 30 mins, then poured into water to precipitate a pale yellow solid which was filtered off and recrystallized from ethyl acetate to give the desired starting material as white needles (10.2 g, 72%), mp 150-151°; NMR δ (CDCl3) 1.44 (t, 3H), 4.45 (q, 2H), 7.22 (m, 11H), 7.38 (m, 2H), 7.66 (d, 1H), 9.27 (bs, 1H); M/z (−) 268 (M+), 266, 196, 194.
Quantity
2.72 mL
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reactant
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material
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10.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a stirred solution of ethyl 1H-indole-2-carboxylate (9.45 g) in tetrahydrofuran (100 mL) was added N-bromosuccinimide (8.89 g, 50 mmol). The mixture was stirred at room temperature for 1 hour. The mixture was concentrated under vacuum and the residue was dissolved with water (100 ml) and diethyl ether (300 ml). The organic layer was washed with water brine and dried over Na2SO4. After filtration, concentration of solvent afforded the title compound.
Quantity
9.45 g
Type
reactant
Reaction Step One
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8.89 g
Type
reactant
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100 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Singh, RK Verma, A Kuhad, R Mall - Medicinal Chemistry Research, 2017 - Springer
… Synthesis of ethyl 3-bromo-1H-indole-2-carboxylate (1) … Synthesis of different derivatives of N-substituted ethyl 3-bromo-1H-indole-2-carboxylate …
Number of citations: 7 link.springer.com
R Mall, A Singh, G Singh, V Singh… - Journal of Heterocyclic …, 2019 - Wiley Online Library
… The (2a/2b) required in this strategy was prepared by N-benzylation of ethyl 3-bromo-1H-indole-2-carboxylate (1) while using benzyl bromide and 4-chloro benzyl bromide respectively …
Number of citations: 6 onlinelibrary.wiley.com
J Kaur, A Singh, G Singh, RK Verma, R Mall - Medicinal Chemistry …, 2018 - Springer
… The (2a/2b) required in this strategy was prepared by N-benzylation of ethyl 3-bromo-1H-indole-2-carboxylate (1) while using benzyl bromide and 4-chloro benzyl bromide respectively …
Number of citations: 9 link.springer.com
Z Wang, R Vince - Bioorganic & medicinal chemistry, 2008 - Elsevier
Cost and toxicity problems associated with highly active antiretroviral therapy (HAART) in HIV/AIDS treatment could be alleviated by using designed multiple ligands (DMLs). Dual …
Number of citations: 69 www.sciencedirect.com
A Putey, G Fournet, O Lozach, L Perrin, L Meijer… - European Journal of …, 2014 - Elsevier
New series of 2,3,4,5-tetrahydro[1,4]diazepino[1,2-a]indol-1-ones and 3,4,5,10-tetrahydro-2H-diazepino[3,4-b]indol-1-ones have been synthesized through an iodolactonisation/lactone-…
Number of citations: 20 www.sciencedirect.com
T Hirayama, M Okaniwa, T Imada, A Ohashi… - Bioorganic & medicinal …, 2013 - Elsevier
… To a solution of ethyl 3-bromo-1H-indole-2-carboxylate 19 (516 mg, 1.9 mmol) in trifluoromethylbenzene (20 mL) were successively added copper(II) acetate (700 mg, 3.9 mmol), Et 3 …
Number of citations: 30 www.sciencedirect.com
Z Ma, H Lu, K Liao, Z Chen - Iscience, 2020 - cell.com
Aryl halide (Br, Cl, I) is among the most important compounds in pharmaceutical industry, material science, and agrochemistry, broadly utilized in diverse transformations. Tremendous …
Number of citations: 6 www.cell.com
DA Rogers, RG Brown, ZC Brandeburg, EY Ko… - ACS …, 2018 - ACS Publications
A variety of arenes and heteroarenes are brominated in good to excellent yields using N-bromosuccinimide (NBS) under mild and practical conditions. According to mechanistic …
Number of citations: 55 pubs.acs.org
DA Rogers - 2020 - search.proquest.com
The efficiency of electrophilic (hetero) aromatic halogenation by NX reagents is significantly enhanced by select organic dye organocatalysts. According to mechanistic experiments, the …
Number of citations: 0 search.proquest.com
NM Swe - 2017
Number of citations: 4

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